molecular formula C14H10N2O4S B8140178 2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester

2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester

Cat. No.: B8140178
M. Wt: 302.31 g/mol
InChI Key: YNTQXXCLUMESES-UHFFFAOYSA-N
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Description

2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester is a complex organic compound that features a thiazole ring, a phthalimide group, and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester typically involves the reaction of phthalimide with thiazole derivatives under specific conditions. One common method includes the use of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, potassium carbonate, and various oxidizing and reducing agents . The conditions typically involve controlled temperatures, solvents like toluene, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phthalimidylmethyl)thiazole-4-carboxylic acid methyl ester is unique due to its combination of a thiazole ring and a phthalimide group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-20-14(19)10-7-21-11(15-10)6-16-12(17)8-4-2-3-5-9(8)13(16)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTQXXCLUMESES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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